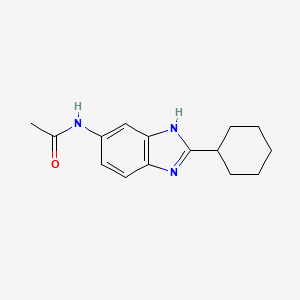

![molecular formula C19H24ClN3O2 B5540062 4-(2-chlorophenoxy)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5540062.png)

4-(2-chlorophenoxy)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The interest in compounds like "4-(2-chlorophenoxy)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine" often stems from their potential applications in pharmaceuticals, materials science, and chemical research. Such compounds can exhibit unique biological activities or physicochemical properties due to their structural complexity.

Synthesis Analysis

The synthesis of complex molecules involving chlorophenoxy, pyrazolyl carbonyl, and piperidine units typically requires multiple steps, including nucleophilic aromatic substitution, carbonylation, and amide formation. Kumar et al. (2004) described the synthesis of a related compound, showcasing a multistep process that might resemble the synthesis of the target molecule, indicating the complexity and the need for careful optimization of conditions for each step (Kumar et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds containing piperidine and pyrazole cores has been extensively studied using X-ray crystallography and computational methods. These studies help in understanding the conformational preferences and intramolecular interactions, which are crucial for their biological activity and chemical reactivity. For instance, the molecular interaction study of a CB1 cannabinoid receptor antagonist provides insights into the conformational analysis and molecular docking, which could be relevant to the structure-activity relationship studies of similar compounds (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of such molecules is influenced by the functional groups present. The presence of a pyrazolyl carbonyl group, for example, can undergo nucleophilic attacks, and the piperidine moiety may be involved in reactions typical of secondary amines, such as alkylation or acylation. Studies on similar molecules highlight the importance of understanding these reactions for developing synthetic routes or modifying the molecule for specific applications.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for the practical use of any chemical compound. These properties are determined by the molecule's overall structure and functional groups. While specific data on the compound was not found, related research indicates the importance of these properties in the compound's application and handling.

Chemical Properties Analysis

The chemical stability, reactivity, and interactions with biological systems are crucial aspects of chemical properties analysis. For instance, the study of related cannabinoid receptor antagonists provides insights into how modifications in the molecule's structure can impact its binding affinity and activity, which is directly related to the chemical properties of these compounds (Hurst et al., 2002).

Scientific Research Applications

Selective Ligands and Antagonists

- Compounds structurally related to "4-(2-chlorophenoxy)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine" have been explored as selective high-affinity ligands at human dopamine receptors. For example, modifications of a related molecule resulted in compounds with significant selectivity and affinity for dopamine D4 receptors over D2 and D3 receptors, highlighting potential applications in the development of therapeutic agents for psychiatric disorders (Rowley et al., 1997).

Anticancer and Antimicrobial Agents

- Some compounds with a similar structure have shown potential as anticancer and antimicrobial agents. For instance, novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine have demonstrated significant anticancer activity against various cancer cell lines and exhibited considerable antibacterial and antifungal activities (Katariya et al., 2021).

Material Science Applications

- In the field of material science, related compounds have been utilized in the synthesis and characterization of new materials. For example, conjugated polythiophenes have been synthesized using related methodologies, indicating the potential for the development of novel materials with specific electronic or photonic properties (Wang et al., 2013).

Corrosion Inhibition

- Research has also explored the use of pyrazolo[3,4-b]pyridine derivatives as potential corrosion inhibitors for metals in acidic environments. This application is crucial for extending the lifespan of metals in industrial settings (Dandia et al., 2013).

properties

IUPAC Name |

[4-(2-chlorophenoxy)piperidin-1-yl]-(3-methyl-1-propylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O2/c1-3-10-23-13-16(14(2)21-23)19(24)22-11-8-15(9-12-22)25-18-7-5-4-6-17(18)20/h4-7,13,15H,3,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAYRFDWIMXRBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C)C(=O)N2CCC(CC2)OC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chlorophenoxy)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

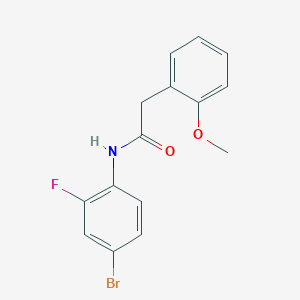

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)

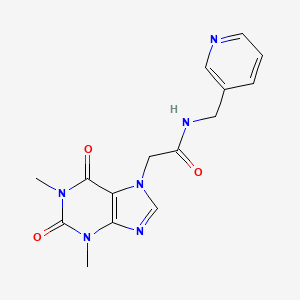

![1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5539993.png)

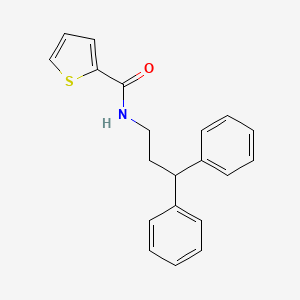

![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)

![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5540012.png)

![(3R*,4S*)-3,4-dimethyl-1-{[4-(pyrrolidin-1-ylmethyl)-2-thienyl]methyl}piperidin-4-ol](/img/structure/B5540013.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5540020.png)

![2-[(2-chlorophenyl)amino]-2-oxoethyl 4-methoxybenzoate](/img/structure/B5540024.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide](/img/structure/B5540034.png)

![N'-(2-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5540049.png)

![4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B5540058.png)